molecular formula C8H5BrN2 B1287984 8-Bromoquinazoline CAS No. 1123169-41-4

8-Bromoquinazoline

Cat. No. B1287984
M. Wt: 209.04 g/mol
InChI Key: UXVYREUIHBIBKO-UHFFFAOYSA-N
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Description

8-Bromoquinazoline is a brominated derivative of quinazoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The bromine atom in 8-bromoquinazoline can potentially serve as a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 8-bromoquinazoline derivatives often involves halogenation reactions where a bromine atom is introduced into the quinazoline scaffold. For instance, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, is synthesized from 2-amino-5-methylbenzoic acid through a series of reactions including chloral hydrate and hydroxylamine hydrochloride treatment, sulfuric acid catalysis, and bromination with N-bromosuccinimide . Similarly, 6-bromoquinoline, another related compound, is synthesized via the Skraup reaction from 4-bromoaniline, glycerol, and nitrobenzene, with the yield being optimized by controlling the oxidant, reaction time, and pH .

Molecular Structure Analysis

The molecular structure of 8-bromoquinazoline derivatives can be characterized by various spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal structure of 7-bromoquinolin-8-ol, a compound closely related to 8-bromoquinazoline, shows that bromination occurs at the 7-position and the molecules pack as hydrogen-bonded dimers in the solid state . The molecular structures of these compounds are crucial for understanding their reactivity and biological activity.

Chemical Reactions Analysis

8-Bromoquinazoline and its derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different substituted quinazoline diones. Reduction with SnCl2·2H2O in hydrochloric acid gives 6-bromo-8-mercaptoquinazoline-2,4-dione . These reactions demonstrate the versatility of 8-bromoquinazoline derivatives as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromoquinazoline derivatives, such as solubility, fluorescence, and quantum efficiency, are important for their applications. For example, 8-bromo-7-hydroxyquinoline (BHQ) is described as having greater single-photon quantum efficiency than other photolabile protecting groups and is sensitive to multiphoton-induced photolysis, making it useful for in vivo applications. Its increased solubility and low fluorescence are advantageous for caging biological messengers .

Scientific Research Applications

  • Pharmacological Diversification

    • Field: Medicinal Chemistry
    • Application: Quinazoline and quinazolinone scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
    • Methods: Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
    • Results: The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
  • Cancer Therapy

    • Field: Oncology
    • Application: Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
    • Methods: A very promising direction in bladder cancer treatment is targeted therapy directed at specific molecular pathways .
    • Results: Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
  • Antimicrobial Activity

    • Field: Microbiology
    • Application: Quinazoline derivatives have been found to exhibit antimicrobial activity .
    • Methods: The antimicrobial activity of quinazoline derivatives is often evaluated using in vitro assays against a range of bacteria and fungi .
    • Results: The results of these studies have shown that certain quinazoline derivatives can effectively inhibit the growth of these microorganisms .
  • Anticonvulsant Activity

    • Field: Neurology
    • Application: Some quinazoline derivatives have been found to possess anticonvulsant activity .
    • Methods: The anticonvulsant activity of these compounds is typically evaluated using animal models of epilepsy .
    • Results: These studies have shown that certain quinazoline derivatives can help to control seizures .
  • Antihyperlipidaemia Activity

    • Field: Cardiology
    • Application: Quinazoline derivatives have been found to exhibit antihyperlipidaemia activity .
    • Methods: The antihyperlipidaemia activity of these compounds is typically evaluated using animal models of hyperlipidaemia .
    • Results: These studies have shown that certain quinazoline derivatives can help to control lipid levels in the blood .
  • Anti-Inflammatory Activity

    • Field: Immunology
    • Application: Some quinazoline derivatives have been found to possess anti-inflammatory activity .
    • Methods: The anti-inflammatory activity of these compounds is typically evaluated using animal models of inflammation .
    • Results: These studies have shown that certain quinazoline derivatives can help to control inflammation .
  • Antioxidant Activity

    • Field: Biochemistry
    • Application: Quinazoline derivatives have been found to exhibit antioxidant activity .
    • Methods: The antioxidant activity of these compounds is typically evaluated using in vitro assays that measure the ability of these compounds to scavenge free radicals .
    • Results: These studies have shown that certain quinazoline derivatives can effectively scavenge free radicals, thereby exhibiting antioxidant activity .
  • Antiviral Activity

    • Field: Virology
    • Application: Some quinazoline derivatives have been found to possess antiviral activity .
    • Methods: The antiviral activity of these compounds is typically evaluated using in vitro assays against a range of viruses .
    • Results: These studies have shown that certain quinazoline derivatives can effectively inhibit the replication of these viruses .

Safety And Hazards

8-Bromoquinazoline is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

Quinazoline derivatives, including 8-Bromoquinazoline, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .

properties

IUPAC Name

8-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVYREUIHBIBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592749
Record name 8-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoquinazoline

CAS RN

1123169-41-4
Record name 8-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
OJ Shiels, SJP Marlton, AJ Trevitt - Journal of the American …, 2023 - ACS Publications
… (A) FAIMS ionogram following the m/z 209 signal intensity of protonated 8-bromoquinazoline, using a dispersion voltage of + 5000 V. The peaks at −4 and + 1 V (red and blue bars) are …
Number of citations: 3 pubs.acs.org
HL Wang, KL Andrews, SK Booker… - Journal of Medicinal …, 2019 - ACS Publications
… The solid was collected by filtration and dried in vacuo overnight, to give 8-bromoquinazoline-2,4(1H,3H)-dione (4.30 g, 17.8 mmol, 96% yield) as a light yellow solid. H NMR (400 MHz, …
Number of citations: 25 pubs.acs.org
Y Cao, A Aimaiti, Z Zhu, L Zhou, D Ye - International Journal of Molecular …, 2022 - mdpi.com
Millions of people worldwide suffer from acute or chronic liver inflammation caused by the hepatitis C virus (HCV). Metal ion chelators have achieved widespread success in the …
Number of citations: 1 www.mdpi.com
GRY Kumar, NS Begum, KM Imran - New Journal of Chemistry, 2020 - pubs.rsc.org
Mn-TBHP mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides using methyl carbazate has been described. This procedure is realized through a cascade radical …
Number of citations: 7 pubs.rsc.org
AR Hernandez - 2012 - search.proquest.com
This thesis project describes the synthesis and use of size-expanded ribonucleic acids (xRNAs) as unnatural components in small interfering RNAs (siRNAs), which serve as a novel set …
Number of citations: 0 search.proquest.com

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